molecular formula C14H18F2N2 B8011430 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane

3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B8011430
M. Wt: 252.30 g/mol
InChI Key: YQWCCCQAFXMULH-UHFFFAOYSA-N
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Description

3-Benzyl-9,9-difluoro-3,7-diazabicyclo[331]nonane is a bicyclic compound characterized by the presence of two nitrogen atoms and two fluorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a benzyl halide in the presence of a fluorinating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reactive intermediate.

    Substitution: The benzyl group or the fluorine atoms can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could produce a variety of benzyl or fluorine-substituted derivatives.

Scientific Research Applications

3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the benzyl and fluorine groups can enhance its binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-3,7-diazabicyclo[3.3.1]nonane: Lacks the fluorine atoms, which can significantly alter its chemical properties and reactivity.

    3,7-Diazabicyclo[3.3.1]nonane: A simpler structure without the benzyl or fluorine groups, often used as a basic scaffold in chemical synthesis.

    3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Substituted with methyl groups instead of benzyl and fluorine, leading to different steric and electronic effects.

Uniqueness

The presence of both benzyl and fluorine groups in 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane makes it unique compared to its analogs. These groups can enhance its stability, reactivity, and binding properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2/c15-14(16)12-6-17-7-13(14)10-18(9-12)8-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWCCCQAFXMULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC(C2(F)F)CN1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 2
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 3
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 4
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 5
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 6
Reactant of Route 6
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane

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